molecular formula C7H11NO3 B1595085 N-Acryloyl-2-methylalanine CAS No. 29513-50-6

N-Acryloyl-2-methylalanine

Cat. No. B1595085
CAS RN: 29513-50-6
M. Wt: 157.17 g/mol
InChI Key: FPBFWDHYZMVTJD-UHFFFAOYSA-N
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Description

N-Acryloyl-2-methylalanine is a chemical compound with the molecular formula C7H11NO3 . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .


Synthesis Analysis

The synthesis of N-acryloyl-2-methylalanine involves the reaction of 2-methylalanine with acryloyl chloride . This process is typically carried out in a solution of sodium hydroxide, cooled to 0 °C using an ice bath . The solution is left at 0 °C under nitrogen for 1 hour until the dropwise addition of acryloyl chloride is complete .


Molecular Structure Analysis

The molecular structure of N-Acryloyl-2-methylalanine is represented by the formula C7H11NO3 . This indicates that the molecule is composed of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving N-Acryloyl-2-methylalanine are not detailed in the search results, the compound is known to participate in the synthesis of various polymers .


Physical And Chemical Properties Analysis

N-Acryloyl-2-methylalanine has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Drug Delivery Systems

N-Acryloyl-2-methylalanine can be used to create hydrophilic azlactone-functionalized magnetite nanoparticles . These nanoparticles can be conjugated with folic acid, which is a targeting agent for cancer cells. This makes them suitable for use as magnetically guidable vehicles for drug delivery, particularly in cancer treatment .

Biomedical Imaging

The azlactone-functionalized nanoparticles can also be employed in biomedical imaging . The polymer coating on magnetite nanoparticles prevents agglomeration and provides active functionality for coupling with biomolecules, which is essential for applications like magnetic resonance imaging (MRI) .

Enzyme and Protein Immobilization

These nanoparticles can be utilized for enzyme and protein immobilization . The surface functionalization allows for the attachment of various biomolecules, which is crucial for creating stable environments for enzymes and proteins in research and industrial processes .

Nucleic Acid Purification

The functionalized nanoparticles have applications in the purification of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). Their ability to bind to these nucleic acids selectively makes them valuable in genetic engineering and molecular biology studies .

Gene Therapy

In gene therapy, the nanoparticles can be used to deliver genetic material into cells. The azlactone functionality allows for the coupling with peptide nucleic acids (PNA), which are synthetic analogs of DNA and RNA, thus facilitating gene therapy applications .

Hemostatic Applications

N-Acryloyl-2-methylalanine-based polymers can be crafted into hemostatic sponges . These sponges are designed to stop bleeding rapidly and are particularly useful in medical emergencies and surgeries .

Nanoreactors and Surface Modification

The compound is also integral in the creation of nanoreactors and for surface modification purposes. The stability of self-assembled particles based on amphiphilic block copolymers, which include N-Acryloyl-2-methylalanine, is crucial for these applications .

Thermoresponsive Nanoparticles

Lastly, N-Acryloyl-2-methylalanine is used to synthesize thermoresponsive nanoparticles . These nanoparticles can change their properties in response to temperature, which is particularly interesting for controlled drug release and other dynamic biomedical applications .

Mechanism of Action

Mode of Action

The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .

Biochemical Pathways

The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .

Result of Action

The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .

Action Environment

The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .

properties

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBFWDHYZMVTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314794
Record name N-Acryloyl-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acryloyl-2-methylalanine

CAS RN

29513-50-6
Record name NSC288647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acryloyl-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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